molecular formula C15H21NO4 B5571361 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid

Cat. No.: B5571361
M. Wt: 279.33 g/mol
InChI Key: PYJDYJFWVHEJLE-UHFFFAOYSA-N
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Description

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further linked to an acetylamino group and a propionic acid chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenoxy moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butyl-phenoxy)-acetic acid
  • 3-(2-tert-Butyl-phenoxy)-propionic acid
  • 2-(2-tert-Butyl-phenoxy)-acetamide

Uniqueness

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is unique due to the presence of both an acetylamino group and a propionic acid chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields .

Properties

IUPAC Name

3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDYJFWVHEJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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